16,16-Dimethyl prostaglandin F2beta

Description

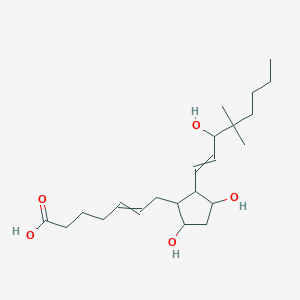

16,16-Dimethyl prostaglandin F2β (CAS: 39746-23-1) is a synthetic analog of prostaglandin F2β (PGF2β) characterized by the addition of two methyl groups at the C16 position of the parent compound. This structural modification enhances metabolic stability, reducing susceptibility to enzymatic degradation by enzymes like 15-hydroxyprostaglandin dehydrogenase (15-HPGDH) . Its chemical structure is defined as 9α,11α,15R-trihydroxy-16,16-dimethyl-prosta-5Z,13E-dien-1-oic acid .

Clinically, 16,16-dimethyl PGF2β has demonstrated utility in mitigating bronchospasm in asthma patients, though its potency is lower compared to prostaglandin E2 (PGE2) . Unlike endogenous prostaglandins, which are rapidly metabolized, this dimethylated analog exhibits prolonged activity, making it valuable for research and therapeutic applications requiring sustained receptor engagement .

Properties

IUPAC Name |

7-[3,5-dihydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,23-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRWVEHSLXJOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentane Ring Formation

The synthesis begins with the construction of the prostaglandin backbone. A Corey lactone intermediate is commonly employed, utilizing a stereoselective aldol condensation to establish the cyclopentane ring with precise stereochemistry. Catalytic asymmetric methods ensure the correct configuration of hydroxyl groups at positions 9 and 11, critical for biological activity.

Table 1: Key Reaction Steps for Cyclopentane Core Synthesis

| Step | Reagents/Conditions | Purpose | Yield (%) |

|---|---|---|---|

| Aldol condensation | L-proline catalyst, THF, -20°C | Forms bicyclic lactone | 65–70 |

| Hydroxylation | OsO₄, NMO, acetone/water | Introduces C9/C11 diol | 80–85 |

| Protection | TBSCl, imidazole, DMF | Stabilizes hydroxyl groups | >90 |

Side-Chain Functionalization

The ω-side chain (C1–C8) and α-side chain (C12–C20) are appended via Wittig olefination and Suzuki coupling, respectively. The dimethyl modification at C16 is achieved through a Grignard reaction, where methylmagnesium bromide reacts with a ketone precursor at the 16-position.

Table 2: Side-Chain Modification Parameters

| Reaction | Reagents | Temperature | Time (h) |

|---|---|---|---|

| Wittig olefination | Ph₃P=CHCO₂Et, THF | 0°C → rt | 12 |

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 80°C | 24 |

| C16 dimethylation | MeMgBr, THF, -78°C | -78°C → 0°C | 2 |

Industrial Production Methods

Scaling the synthesis of 16,16-dimethyl-PGF2β requires optimization for cost, yield, and purity. Industrial protocols employ continuous flow reactors for the aldol condensation and enzymatic resolution to enhance enantiomeric excess (ee > 99%). Automated systems monitor reaction parameters in real-time, ensuring reproducibility across batches.

Table 3: Industrial vs. Laboratory-Scale Parameters

Key Reaction Steps and Optimization

Stereochemical Control

The C8–C12 trans-diene configuration is achieved through Ireland-Claisen rearrangement, which proceeds with >90% stereoselectivity under kinetic control. Chiral auxiliaries, such as Oppolzer’s sultam, direct the facial selectivity during cyclopropane ring opening.

Protecting Group Strategy

Tert-butyldimethylsilyl (TBS) groups protect hydroxyl moieties during side-chain elaboration. Selective deprotection using tetra-n-butylammonium fluoride (TBAF) ensures minimal side reactions.

Analytical Characterization

Post-synthesis analysis confirms structural integrity and purity:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 column (95:5 acetonitrile/water, 0.1% TFA) resolves 16,16-dimethyl-PGF2β (retention time: 12.3 min) from byproducts.

- Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 383.2667 (calculated: 383.2662).

- Nuclear Magnetic Resonance (NMR): Key signals include δ 5.48 (m, H9/H11), 3.92 (m, H15), and 1.26 (s, C16 dimethyl).

Table 4: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₂₂H₃₈O₅ |

| Molecular weight | 382.54 g/mol |

| Melting point | 89–91°C |

| LogP (octanol/water) | 3.2 |

Challenges and Mitigation Strategies

Byproduct Formation

Over-reduction during C16 dimethylation generates 16-desmethyl analogs (~5–8%). This is minimized by strict temperature control (-78°C) and slow reagent addition.

Oxidative Degradation

The cyclopentane ring is susceptible to autoxidation. Industrial processes use nitrogen atmospheres and antioxidant additives (e.g., BHT) during storage.

Comparison with Related Prostaglandins

Table 5: Synthetic Comparison of Prostaglandin Analogs

| Compound | Key Synthetic Difference | Stability (t₁/₂) |

|---|---|---|

| PGF2α | No C16 dimethylation | 2.1 h (rat plasma) |

| 16,16-dimethyl-PGE2 | C9 ketone vs. C9 hydroxyl | 8.5 h |

| Carboprost | 15-methyl, 17-phenyl groups | 6.3 h |

Chemical Reactions Analysis

Synthetic Reactions and Industrial Production

The synthesis of 16,16-Dimethyl prostaglandin F2β involves strategic modifications to the natural prostaglandin F2β backbone. Key steps include:

Core Synthetic Steps

-

Cyclopentane Ring Formation :

-

Methyl Group Introduction :

-

Double Bond Installation :

-

Carboxylic Acid Functionalization :

Metabolic and Enzymatic Reactions

The 16,16-dimethyl modifications confer resistance to enzymatic degradation:

Key Metabolic Pathways

-

β-Oxidation Inhibition :

-

Hydroxyl Group Conjugation :

-

Cyclooxygenase (COX) Interactions :

Enzymatic Stability Comparison

| Enzyme | Natural PGF2β | 16,16-Dimethyl PGF2β |

|---|---|---|

| 15-Hydroxyprostaglandin dehydrogenase | Rapid oxidation (t₁/₂ = 2 min) | No activity (t₁/₂ > 24 hr) |

| β-Oxidase | C16 cleavage | Blocked by methyl groups |

Derivatization Reactions

The compound’s functional groups enable targeted modifications for pharmacological optimization:

Common Derivative Reactions

-

Esterification :

-

Hydroxyl Group Protection :

-

Acetylation with acetic anhydride protects hydroxyls during synthesis.

-

-

Double Bond Modifications :

Derivative Activity Comparison

| Derivative | Modification | Biological Activity |

|---|---|---|

| 16,16-Dimethyl PGF2β methyl ester | C1 esterified | Enhanced oral bioavailability |

| 9-Acetyl-16,16-dimethyl PGF2β | C9 acetylated | Reduced FP receptor binding |

Receptor-Mediated Signaling

While not a chemical reaction, receptor interactions underpin the compound’s functional outcomes:

Scientific Research Applications

16,16-Dimethyl Prostaglandin F2beta is widely used in scientific research due to its stability and biological activity. It is used in:

Chemistry: As a standard compound for studying prostaglandin synthesis and metabolism.

Biology: Investigating the role of prostaglandins in various biological processes.

Medicine: Researching its potential therapeutic applications, such as in reproductive health and inflammation.

Industry: Developing new drugs and biochemical tools.

Mechanism of Action

The compound exerts its effects by binding to prostaglandin receptors, specifically the FP receptor. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses, such as smooth muscle contraction and regulation of inflammation.

Molecular Targets and Pathways Involved:

FP Receptor: The primary molecular target.

Signaling Pathways: Involves the activation of G-protein-coupled receptors and subsequent intracellular signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Prostaglandin Analogs

Prostaglandin analogs are often modified to improve metabolic stability, receptor selectivity, or potency. Below is a detailed comparison of 16,16-dimethyl PGF2β with key analogs:

16,16-Dimethyl Prostaglandin F2α

- Structural Modification : 16,16-dimethyl substitution on PGF2α.

- Target Receptor : FP receptor, with 159% higher affinity than PGF2α in ovine luteal cells .

- Metabolic Stability : Resistant to degradation, similar to dimethyl PGF2β.

- Biological Effects : Potent luteolytic agent; used in obstetric applications for inducing uterine contractions .

- Key Difference : While both dimethyl-F2α and F2β are stable, their receptor affinities and clinical applications diverge. Dimethyl-F2α primarily targets FP receptors for reproductive functions, whereas dimethyl-F2β is studied for bronchospasm mitigation .

16,16-Dimethyl Prostaglandin E2

- Structural Modification : 16,16-dimethyl substitution on PGE2.

- Target Receptors : EP2/EP4 receptors, modulating Wnt signaling and hematopoietic stem cell (HSC) homeostasis .

- Biological Effects :

- Key Difference : Unlike dimethyl-F2β, dimethyl-E2 targets EP receptors and exhibits broader anti-inflammatory and tissue-protective effects .

15-Methylprostaglandins

- Structural Modification : Methylation at C15 to block 15-HPGDH-mediated oxidation.

- Examples : 15-methyl-PGF2α (used for labor induction) and 15-methyl-PGE2 (anti-ulcer agent).

- Metabolic Stability : Moderate; shorter half-life than 16,16-dimethyl analogs.

- Key Difference : 15-methyl analogs focus on delaying oxidation, whereas 16,16-dimethyl analogs provide superior enzymatic resistance and receptor selectivity .

16-Phenoxyprostaglandin Carboxamides

- Structural Modification: Phenoxy group at C16 and carboxamide substitution.

- Target Receptor : Tissue-selective FP/EP receptor modulation.

- Biological Effects : Uterine stimulation without systemic side effects (e.g., gastrointestinal distress) .

- Key Difference : These compounds prioritize tissue selectivity over metabolic stability, unlike 16,16-dimethyl analogs .

Data Table: Comparative Analysis of Key Prostaglandin Analogs

Research Findings and Clinical Implications

- Metabolic Stability : The 16,16-dimethyl group confers resistance to 15-HPGDH, extending half-life and efficacy in vivo .

- Receptor Selectivity : Dimethyl-PGF2β’s lower potency than PGE2 in bronchospasm models suggests receptor-specific limitations, whereas dimethyl-PGE2’s EP2/EP4 activation enables cytoprotection .

- Therapeutic Gaps : While dimethyl-PGF2α excels in reproductive health, dimethyl-PGF2β’s niche in respiratory applications requires further validation in human trials .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 16,16-dimethyl prostaglandin F2β analogs in vitro?

- Methodology : Synthesis typically involves stereoselective modification of the prostaglandin backbone, focusing on methylation at the 16-position. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Stability under varying pH and temperature conditions should be tested using accelerated degradation studies .

- Key Considerations : Ensure inert atmospheres during synthesis to prevent oxidation of the cyclopentane ring. Use deuterated solvents for NMR to avoid interference with proton signals .

Q. How does the stability of 16,16-dimethyl prostaglandin F2β compare to native prostaglandins under experimental storage conditions?

- Methodology : Stability assays should compare degradation rates of the dimethyl analog vs. native PGF2β under standard storage conditions (-80°C in ethanol or DMSO). Monitor degradation via mass spectrometry or UV-Vis spectroscopy at intervals (e.g., 0, 7, 30 days).

- Findings : Methylation at the 16-position enhances resistance to enzymatic degradation (e.g., 15-hydroxyprostaglandin dehydrogenase), prolonging half-life compared to unmodified prostaglandins .

Q. What analytical techniques are optimal for quantifying 16,16-dimethyl prostaglandin F2β in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., PGF2α-d4) is preferred for sensitivity and specificity. Solid-phase extraction (SPE) pre-processing minimizes matrix effects in plasma or tissue homogenates .

- Validation : Include calibration curves (1–500 ng/mL), recovery rates (>85%), and inter-day precision (<15% CV) to meet FDA bioanalytical guidelines .

Advanced Research Questions

Q. How can researchers design experiments to differentiate EP receptor subtype involvement in 16,16-dimethyl prostaglandin F2β-mediated physiological responses?

- Methodology : Use selective EP receptor antagonists (e.g., SC-19220 for EP1, PF-04418948 for EP2) in in vitro ligand-binding assays or in vivo models (e.g., murine hyperalgesia). Compare dose-response curves of the dimethyl analog with native PGF2β and receptor-specific agonists .

- Example : In spinal cord injury models, 16,16-dimethyl PGE2 (a related analog) showed hyperalgesia via EP2/EP3 receptors, while allodynia was EP1-dependent .

Q. How should contradictory data on the pro-inflammatory vs. anti-inflammatory effects of 16,16-dimethyl prostaglandin analogs be resolved?

- Approach : Conduct tissue- and context-specific studies. For example, in colitis models, the analog reduced inflammation by restoring epithelial proliferation via Wnt/β-catenin signaling, whereas in acute lung injury, it exacerbated fibrosis via TGF-β1 upregulation .

- Data Reconciliation : Use transcriptomics (RNA-seq) to identify divergent signaling pathways and validate with knockout models (e.g., EP4-/- mice) .

Q. What experimental strategies address discrepancies between in vitro potency and in vivo efficacy of 16,16-dimethyl prostaglandin F2β?

- Optimization :

- Pharmacokinetics : Assess bioavailability via subcutaneous vs. intraperitoneal administration.

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to in vivo effects .

Q. What are the challenges in translating preclinical findings of 16,16-dimethyl prostaglandin analogs to clinical trials?

- Hurdles :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.